molecular formula C12H13N3O3S B2469351 1-(2-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole CAS No. 851863-35-9

1-(2-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2469351
CAS No.: 851863-35-9
M. Wt: 279.31
InChI Key: XHJRLIWEWXFZBV-UHFFFAOYSA-N
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Description

1-(2-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a high-purity chemical reagent designed for research applications in medicinal chemistry and antibacterial discovery. This compound features a functionalized nitroimidazole scaffold, a structure of high privilege in drug discovery that has yielded numerous life-saving therapeutic agents . The core imidazole structure is a nitrogen-rich aromatic ring known for its significant polarity, solubility in polar solvents, and amphoteric properties, allowing it to act as both an acid and a base . The nitroimidazole class is historically significant, with the first natural nitroimidazole (Azomycin) discovered in the 1950s, and continues to be a focus of modern research, recently contributing to new treatments for multi-drug resistant tuberculosis . The specific substitution pattern on this compound—incorporating a 2-methyl-3-nitrobenzoyl group and a methylsulfanyl moiety on a 4,5-dihydroimidazole core—defines its unique physicochemical properties and potential research utility. Compounds featuring the methylsulfanyl (S-CH3) group attached to a dihydroimidazolone ring have been documented in structural and synthetic studies, demonstrating the stability and crystallinity of such motifs . The primary research applications for this compound are anticipated in the field of infectious disease and antibiotic development. Nitroimidazole-based compounds are established as prodrugs that undergo reductive bioactivation within anaerobic bacteria and hypoxic cellular environments . This bioactivation, where the nitro group is reduced to reactive intermediates that cause cytotoxic effects, is the basis for their antimicrobial activity and is also exploited in the development of hypoxia-targeting anticancer agents . Researchers can utilize this complex chemical entity as a key intermediate or precursor for constructing novel molecular hybrids aimed at overcoming antibiotic resistance, particularly against Gram-negative and anaerobic pathogens . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-8-9(4-3-5-10(8)15(17)18)11(16)14-7-6-13-12(14)19-2/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJRLIWEWXFZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzoyl chloride derivative, which is then reacted with 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder in acetic acid, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with imidazole rings exhibit a range of biological activities, including antibacterial properties. Preliminary studies suggest that 1-(2-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole shows promise as an antibacterial agent against various strains of bacteria, including resistant strains. Its mechanism of action typically involves interference with DNA synthesis or cellular metabolism, leading to cell death .

Table 1: Comparison of Antibacterial Activity

Compound NameMechanism of ActionActivity Level
This compoundInhibition of DNA synthesisPromising against resistant strains
2-Methyl-5-nitroimidazoleMore potent against anaerobic bacteriaModerate
4,5-Dihydro-1H-imidazol-2-amineBasic nature enhances reactivityLow

The unique combination of the nitrobenzoyl moiety and the methylsulfanyl group may provide distinct biological properties compared to simpler analogs .

Anticancer Potential

In addition to its antibacterial properties, this compound has potential applications in cancer research. The structural features allow for modifications that may enhance its efficacy against cancer cells. Molecular docking studies have indicated that it can interact with various proteins involved in cancer progression .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that can be optimized to enhance yield and purity. The ability to modify this compound further opens avenues for developing derivatives with improved biological activities.

Case Studies and Research Findings

Several studies have evaluated the efficacy of similar compounds and their derivatives:

  • Antibacterial Activity Evaluation : A study demonstrated that derivatives similar to this compound exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Molecular Docking Studies : Research involving molecular docking has shown promising interactions between this compound and bacterial enzymes like DNA gyrase, suggesting potential as a lead compound for drug development targeting bacterial infections .

Mechanism of Action

The mechanism of action of 1-(2-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzoyl and imidazole moieties can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents/Modifications Biological/Physicochemical Notes Reference
Target Compound 2-Methyl-3-nitrobenzoyl, methylsulfanyl High polarity due to nitro group; potential for diverse bioactivity
Xylometazoline HCl 4-(tert-Butyl)-2,6-dimethylbenzyl α2-adrenergic agonist; used as a nasal decongestant
A61603 Hydroxy-tetrahydronaphthalenyl, methanesulfonamide Selective α1A-adrenoceptor agonist
Ro 115–1240 (Dabuzalgron) 6-Chloro-3-(imidazolylmethoxy)-2-methylphenyl α1-Adrenoceptor partial agonist for urinary incontinence
1-(2,6-Dimethylphenyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide 2,6-Dimethylphenyl, hydroiodide salt Enhanced solubility due to iodide counterion
2-{(2-Fluorophenyl)methylsulfanyl}-1-(trifluoromethylbenzoyl)-4,5-dihydro-1H-imidazole Trifluoromethylbenzoyl, 2-fluorophenylmethylsulfanyl Electronegative CF₃ group; potential insecticidal activity

Electronic and Computational Insights

  • Nitro Group Impact : Density Functional Theory (DFT) studies () suggest the nitro group in the target compound lowers the LUMO energy, enhancing electrophilicity compared to methyl or chloro analogs. This could facilitate interactions with biological targets like enzymes or receptors .
  • Methylsulfanyl vs.

Biological Activity

The compound 1-(2-methyl-3-nitrobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a derivative of imidazole, a class of compounds recognized for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of imidazole derivatives often involves various methods, including cyclization reactions. For instance, the synthesis of related compounds has been achieved through the Debus-Radziszewski reaction, which facilitates the formation of substituted imidazoles. The general synthetic pathways for imidazole derivatives typically include the use of precursors such as aldehydes and amines, followed by cyclization under acidic or basic conditions .

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various pathogens. For example, studies have shown that related imidazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
115
219
322
420
Streptomycin (control)32

Anticancer Activity

Research indicates that imidazole derivatives possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Case Study: Anticancer Effects
A study evaluated the effects of a series of imidazole derivatives on breast cancer cells. The results demonstrated that certain derivatives could significantly reduce cell viability and induce apoptosis at low concentrations (IC50 values ranging from 2.43 to 14.65 μM) .

Anti-inflammatory and Analgesic Activity

Imidazole compounds are also noted for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways and reduce pain in experimental models .

The biological activities of imidazole derivatives are often attributed to their ability to interact with biological targets such as enzymes and receptors. For instance, some imidazoles act as inhibitors of specific enzymes involved in cancer progression or microbial resistance.

Q & A

Basic Research Question

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., methylsulfanyl δ 2.5–3.0 ppm; nitrobenzoyl aromatic protons δ 7.8–8.2 ppm) .
    • IR Spectroscopy : Identifies carbonyl (C=O, ~1666 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
  • Chromatography : HPLC (C18 column, acetonitrile/water) monitors purity, with UV detection at 254 nm .

What computational strategies enhance synthesis optimization and reaction design?

Advanced Research Question

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates, guiding solvent/catalyst selection .
  • Reaction Path Search Algorithms : Identify low-energy pathways for acyl transfer and thiolation steps, reducing trial-and-error experimentation .
  • Machine Learning : Trains models on existing imidazole synthesis data to predict optimal conditions (e.g., solvent polarity index, catalyst loading) .

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. null effects)?

Advanced Research Question

  • Reproducibility Studies : Standardize assay conditions (e.g., MIC testing, bacterial strains, solvent controls) to isolate compound-specific effects .
  • Metabolomic Profiling : LC-MS/MS identifies off-target interactions with host or microbial enzymes that may mask bioactivity .
  • Structural Analog Testing : Compare activity of derivatives (e.g., nitro → methoxy substitution) to pinpoint functional group contributions .

What strategies improve bioactivity through structural modifications?

Advanced Research Question

  • Substituent Effects :
    • Nitro Group : Enhances electron-withdrawing properties, stabilizing interactions with enzyme active sites .
    • Methylsulfanyl : Increases lipophilicity, improving membrane permeability (logP optimization via Hansch analysis) .
  • SAR Studies : Systematic replacement of benzoyl with heteroaromatic groups (e.g., pyridine) to modulate binding affinity .

How do the compound’s functional groups influence its chemical reactivity?

Basic Research Question

  • Nitrobenzoyl Group : Participates in electrophilic substitution (e.g., nitration, halogenation) under acidic conditions .
  • Methylsulfanyl : Acts as a leaving group in nucleophilic displacement reactions (e.g., with amines or alkoxides) .
  • Imidazole Core : Coordinates transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or chelation-based applications .

How to design experiments for studying biological target interactions?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model binding with cytochrome P450 or bacterial efflux pumps, prioritizing residues within 4Å .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for enzyme-inhibitor complexes .
  • Fluorescence Quenching : Tracks conformational changes in target proteins via tryptophan emission shifts (λex = 280 nm) .

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